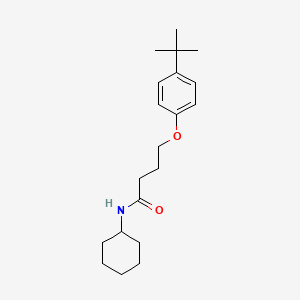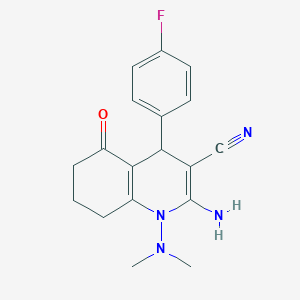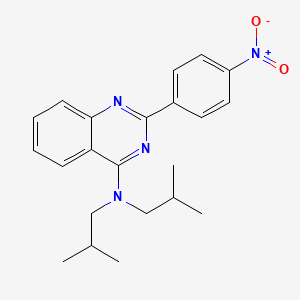
4-(4-tert-butylphenoxy)-N-cyclohexylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-Butylphenoxy)-N-cyclohexylbutanamide is an organic compound that features a tert-butylphenoxy group attached to a cyclohexylbutanamide backbone
Preparation Methods
The synthesis of 4-(4-tert-butylphenoxy)-N-cyclohexylbutanamide typically involves the following steps:
Chemical Reactions Analysis
4-(4-tert-Butylphenoxy)-N-cyclohexylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-tert-Butylphenoxy)-N-cyclohexylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenoxy)-N-cyclohexylbutanamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4-(4-tert-Butylphenoxy)-N-cyclohexylbutanamide can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound shares the tert-butylphenoxy group but differs in its overall structure and applications.
4-tert-Butylphenoxyacetic acid: This compound has a similar phenoxy group but with an acetic acid moiety instead of a cyclohexylbutanamide backbone.
1-(3-(4-tert-Butylphenoxy)propyl)piperidine: This compound is used as a dual-target ligand for neurodegenerative diseases.
The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various specialized applications.
Properties
Molecular Formula |
C20H31NO2 |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
4-(4-tert-butylphenoxy)-N-cyclohexylbutanamide |
InChI |
InChI=1S/C20H31NO2/c1-20(2,3)16-11-13-18(14-12-16)23-15-7-10-19(22)21-17-8-5-4-6-9-17/h11-14,17H,4-10,15H2,1-3H3,(H,21,22) |
InChI Key |
NMGVENBIJIZNLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11633462.png)
![3-[Hydroxy(diphenyl)methyl]-1-(propan-2-yl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11633470.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633474.png)
![6,6-Dimethyl-2-(3-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11633477.png)
![8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11633484.png)

![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3-phenoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11633501.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11633509.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11633518.png)
![methyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633525.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11633526.png)
![N'-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11633529.png)

